molecular formula C9H11NO4S B1352186 N-(Phenylsulfonyl)glycine Methyl Ester CAS No. 69398-48-7

N-(Phenylsulfonyl)glycine Methyl Ester

Cat. No.: B1352186
CAS No.: 69398-48-7
M. Wt: 229.26 g/mol
InChI Key: QKASBYGZWRFVMK-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)glycine Methyl Ester is a chemical compound with the molecular formula C9H11NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its phenylsulfonyl group attached to a glycine methyl ester moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Phenylsulfonyl)glycine Methyl Ester can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulfonyl)glycine Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Phenylsulfonyl)glycine Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)glycine Methyl Ester involves its interaction with specific molecular targets. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction is crucial in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • N-(Phenylsulfonyl)glycine Ethyl Ester
  • N-(Phenylsulfonyl)alanine Methyl Ester
  • N-(Phenylsulfonyl)valine Methyl Ester

Uniqueness

N-(Phenylsulfonyl)glycine Methyl Ester is unique due to its specific structure, which combines the phenylsulfonyl group with a glycine methyl ester moiety. This combination imparts distinct chemical properties, making it valuable in various research applications .

Properties

IUPAC Name

methyl 2-(benzenesulfonamido)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASBYGZWRFVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408797
Record name N-(Phenylsulfonyl)glycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69398-48-7
Record name N-(Phenylsulfonyl)glycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 47.5 g (0.6 mol) sample of pyridine was added dropwise to a stirred and cooled (ice bath) slurry of 53.0 g (0.3 mol) benzenesulfonyl chloride and 37.7 g (0.3 mol) glycine methyl ester hydrochloride in 500 ml dichloromethane. The reaction mixture was then allowed to warm to 25° C. and was stirred for about 16 hours. The reaction mixture was diluted with 250 ml water, the organic layer was separated, washed with water, washed with 10% aqueous hydrochloric acid solution, washed with water, dried over magnesium sulfate and evaporated to give 36.5 g N-(methoxycarbonylmethyl)benzenesulfonamide, which crystallized as a colorless solid melting at 62°-63° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
37.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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